2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride
Description
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9;/h5-6H,1-4,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGDEGREPKXWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Epoxide Opening
The foundational step in synthesizing the benzodioxin core involves reacting 4-chlorocatechol with epichlorohydrin derivatives. In a representative procedure, 4-chlorocatechol is treated with (R)-glycidyl tosylate in dimethylformamide (DMF) under basic conditions (potassium carbonate) at 60°C for 24 hours. This reaction proceeds via nucleophilic epoxide opening, where the catechol’s oxygen atoms attack the electrophilic carbons of the epoxide, forming the 2,3-dihydrobenzodioxin scaffold. The choice of (R)-glycidyl tosylate introduces stereochemical control, yielding enantiomerically enriched intermediates critical for pharmaceutical applications.
Alternative Synthetic Approaches
Reductive Amination of Ketone Intermediates
An alternative route involves the reductive amination of 8-chloro-2,3-dihydro-benzodioxin-6-yl ketone. The ketone is condensed with ammonium acetate in the presence of sodium cyanoborohydride, followed by HCl treatment to form the hydrochloride salt. While this method bypasses the need for phthalimide intermediates, controlling over-reduction and ensuring regioselectivity remain challenges, necessitating stringent temperature control (−20°C to 0°C).
Direct Alkylation of Ethylamine
Direct alkylation of ethylamine with 8-chloro-6-(bromomethyl)-2,3-dihydro-benzodioxin represents a more straightforward pathway. However, competing elimination reactions and low nucleophilicity of ethylamine in polar aprotic solvents (e.g., DMF, DMSO) often result in suboptimal yields (<40%). Catalytic phase-transfer conditions using tetrabutylammonium bromide (TBAB) marginally improve efficiency but introduce purification complexities due to emulsion formation.
Optimization Strategies for Industrial-Scale Production
Solvent Selection and Recycling
Industrial protocols favor toluene over DMF for the initial epoxide-opening step to mitigate environmental and safety concerns. Toluene’s azeotropic properties facilitate water removal via Dean-Stark trap, driving the reaction to completion while enabling solvent recovery (>90% reuse).
Catalytic Asymmetric Synthesis
Recent advances employ chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) to enantioselectively form the benzodioxin ring. This method achieves enantiomeric excess (ee) >98%, circumventing the need for resolution steps and reducing waste generation by 30% compared to traditional racemic synthesis.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic N–H stretches at 3300–3500 cm⁻¹ and C–Cl vibrations at 750 cm⁻¹. Nuclear magnetic resonance (¹H NMR) in CDCl3 reveals diagnostic signals: δ 3.45 (m, 2H, CH2NH2), 4.05–4.40 (m, 4H, dioxin O–CH2), and 6.81–6.90 (m, 3H, aromatic). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 251.0584 (calc. 251.0582).
Purity Assessment
Reverse-phase HPLC using a C18 column (acetonitrile/0.1% TFA gradient) establishes chemical purity >99.5%. Residual solvent analysis via gas chromatography (GC) ensures compliance with ICH Q3C guidelines, with DMF levels <410 ppm.
Chemical Reactions Analysis
Types of Reactions
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential in developing new medications, particularly for neurological disorders. Its ability to interact with specific receptors in the brain positions it as a candidate for treating conditions such as depression and anxiety. Researchers are exploring its efficacy in modulating neurotransmitter systems, which could lead to advancements in mental health treatments.
Neurotransmitter Research
In the realm of neuroscience, 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride serves as a valuable tool for studying neurotransmitter systems. It helps researchers understand the effects of various chemicals on mood and behavior. This understanding is crucial for developing targeted therapies for mental health disorders.
Analytical Chemistry
The compound is utilized in various analytical methods, including chromatography. Its application in separating and identifying complex mixtures makes it essential for quality control in pharmaceuticals. The reliability of analytical results is critical for ensuring drug safety and efficacy.
Environmental Studies
In environmental science, this compound is applied to assess the environmental impact of pollutants. Its properties enable researchers to develop strategies for remediation and pollution control. Understanding how this compound interacts with environmental factors can aid in creating safer ecological practices.
Material Science
Researchers are investigating the properties of this compound for potential applications in material science. It may be used to develop new materials, particularly polymers with enhanced performance characteristics. The versatility of this compound could lead to innovations in material design and functionality.
Case Study 1: Neurological Applications
A study conducted by researchers at the University of Groningen explored the effects of this compound on serotonin receptors. The findings indicated that the compound has a significant modulatory effect on serotonin levels, suggesting its potential as a therapeutic agent for mood disorders.
Case Study 2: Environmental Impact Assessment
Research published in the Journal of Environmental Science evaluated the use of this compound in assessing dioxin-like pollutants in contaminated sites. The study demonstrated that this compound effectively binds to dioxins, making it useful for both detection and remediation strategies.
Mechanism of Action
The mechanism of action of 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the benzodioxin ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-amine: Lacks the chlorine atom and ethylamine group.
8-Chloro-2,3-dihydro-1,4-benzodioxin: Lacks the ethylamine group.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Contains an imidazo[1,2-a]pyridine moiety instead of the ethylamine group.
Uniqueness
The uniqueness of 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride lies in its specific combination of functional groups. The presence of both the chlorine atom and the ethylamine group provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
Biological Activity
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[dioxin] derivatives, characterized by a chlorinated dioxin structure. Its molecular formula is with a molecular weight of 185.66 g/mol. The presence of the chlorine atom and the dioxin ring contributes to its biological activity.
Research indicates that compounds similar to this compound often act as agonists or partial agonists at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control.
- Serotonin Receptor Interaction : Studies suggest that this compound may enhance serotonergic neurotransmission, potentially leading to antidepressant effects and appetite suppression .
- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Appetite Regulation : Its action on the 5-HT_2C receptor suggests potential applications in treating obesity by reducing appetite .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against certain cancer cell lines, indicating a possible role in cancer therapy .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Serotonin Agonists : A study explored various aryl substituted benzo[dioxin] derivatives for their agonistic effects on serotonin receptors. The results indicated that specific modifications could enhance receptor affinity and selectivity .
- Anticancer Activity Assessment : Research on similar compounds revealed significant antiproliferative effects against liver cancer cells, with IC50 values suggesting effective inhibition at nanomolar concentrations .
Data Tables
Q & A
Q. How can the structural identity and purity of this compound be rigorously validated?
Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzodioxin backbone and chloro-substituent positioning. Compare spectral data with structurally analogous compounds (e.g., CAS 10554-64-0, a non-chlorinated derivative) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and mass spectrometry (MS) can quantify impurities. Reference standards for benzodioxin derivatives are critical for calibration .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, though this requires high-purity samples .
Q. What experimental design strategies optimize its synthesis?
Methodological Answer:
-
Reaction Parameter Screening : Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, triethylamine is commonly used as a base in analogous reactions to neutralize HCl byproducts .
-
Scale-Up Considerations : Monitor exothermic reactions using calorimetry to prevent thermal degradation. Pilot-scale synthesis should prioritize inert atmospheres (N₂/Ar) to avoid oxidation .
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Table: Key Reaction Parameters
Parameter Optimal Range Temperature 60–80°C Solvent Anhydrous DMF or THF Reaction Time 12–24 hrs Yield 70–85% (theoretical)
Q. How should analytical methods be validated for stability studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products. HPLC-MS tracks decomposition pathways (e.g., dechlorination or ring-opening) .
- Stability-Indicating Methods : Validate specificity, linearity (R² > 0.995), and precision (%RSD < 2%) per ICH guidelines. Use accelerated stability protocols (40°C/75% RH for 6 months) to predict shelf life .
Advanced Research Questions
Q. How can computational modeling predict its reactivity in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or CP2K to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). Density functional theory (DFT) predicts regioselectivity in halogenated benzodioxins .
- Machine Learning (ML) : Train models on existing benzodioxin reaction datasets to predict optimal conditions for cross-coupling or functionalization reactions .
Q. How to resolve contradictions in observed vs. theoretical reaction yields?
Methodological Answer:
- Multivariate Analysis : Use principal component analysis (PCA) to identify hidden variables (e.g., trace moisture in solvents) affecting yields. Reproducibility checks across labs minimize systemic errors .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in dioxane rings) tracks unexpected side reactions. Kinetic studies (e.g., rate vs. [substrate]) differentiate between kinetic and thermodynamic control .
Q. What advanced techniques characterize its toxicological profile?
Methodological Answer:
- In Vitro Assays : Use HepG2 cell lines to assess cytotoxicity (IC₅₀) and Ames tests for mutagenicity. Compare with structurally related compounds (e.g., dopamine HCl derivatives) to infer hazard potential .
- In Vivo Models : Rodent studies (OECD 423) evaluate acute toxicity. Histopathology focuses on hepatic and renal systems due to potential bioaccumulation .
Q. How to design mechanistic studies for its catalytic applications?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Operando Spectroscopy : Raman or IR spectroscopy under reaction conditions reveals intermediate species (e.g., radical or carbocation formation) .
Q. What advanced purification methods improve enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use immobilized amylose-based columns (Chiralpak® IA) for enantiomer separation. Optimize mobile phase (hexane:isopropanol gradients) for baseline resolution .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How to integrate cross-disciplinary approaches (e.g., environmental fate studies)?
Methodological Answer:
- Environmental Simulation : Use atmospheric chamber experiments (e.g., photolysis under UV light) to model degradation half-lives. GC-MS identifies volatile byproducts .
- Life Cycle Analysis (LCA) : Quantify energy consumption and waste generation across synthesis steps. Prioritize green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Q. What computational tools enhance data management in collaborative studies?
Methodological Answer:
- Electronic Lab Notebooks (ELN) : Platforms like LabArchives® ensure traceability of synthetic protocols and spectral data .
- Cheminformatics Pipelines : KNIME or RDKit automates structure-activity relationship (SAR) analysis for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
